4-Fluorophenethyl Bromide-d4
Overview
Description
4-Fluorophenethyl Bromide-d4 is a deuterated compound with the molecular formula C8H4D4BrF and a molecular weight of 207.08. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenethyl Bromide-d4 typically involves the bromination of 4-fluorophenethyl alcohol-d4. The reaction is carried out using hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenethyl Bromide-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran.
Coupling: Palladium or nickel catalysts are often employed in the presence of ligands and bases.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Coupling: The major products are biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-Fluorophenethyl Bromide-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is used in labeling studies to track metabolic pathways and enzyme activities.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorophenethyl Bromide-d4 involves its ability to undergo nucleophilic substitution and coupling reactionsThis property makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethyl Bromide: Similar in structure but lacks deuterium atoms.
4-Methylphenethyl Bromide: Contains a methyl group instead of a fluorine atom.
4-(Trifluoromethyl)phenethyl Bromide: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-Fluorophenethyl Bromide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its application in mass spectrometry and nuclear magnetic resonance spectroscopy .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUNCJXOVYWDH-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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